1-(1-Methylimidazol-4-yl)ethanamine
Description
Significance of Imidazole (B134444) Moieties in Organic Synthesis and Functional Materials
The imidazole ring is a privileged structure in chemistry due to its unique electronic and structural features. youtube.comnih.gov It is an aromatic heterocycle containing two nitrogen atoms, which imparts it with both acidic and basic properties, allowing it to act as a proton donor and acceptor. youtube.com This amphoteric nature, along with its ability to coordinate with metal ions and participate in hydrogen bonding, makes it a crucial component in a vast array of chemical systems. researchgate.netnih.gov
In organic synthesis, imidazole derivatives are widely used as catalysts, reagents, and building blocks for more complex molecules. nih.govgoogle.com They are integral to the synthesis of many pharmaceuticals, agrochemicals, and functional materials. google.com For instance, the imidazole core is found in numerous biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine (B1213489). nih.gov In materials science, imidazole-based compounds are being investigated for their potential in creating ionic liquids, polymers with high thermal stability, and functionalized surfaces for catalysis and sensing. google.com
The Role of Chiral Amines as Ligands, Organocatalysts, and Synthetic Intermediates
Chiral amines are indispensable tools in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. nih.gov These compounds are of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a specific enantiomer. nih.gov
The primary applications of chiral amines in chemical research include:
Chiral Ligands: Chiral amines are extensively used to form complexes with transition metals. These chiral metal complexes can then catalyze a wide range of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity. nih.gov
Organocatalysts: In recent years, the use of small organic molecules as catalysts (organocatalysis) has gained significant traction. Chiral amines are a cornerstone of this field, capable of catalyzing reactions through the formation of chiral iminium ions or enamines, leading to the stereoselective synthesis of a variety of products. d-nb.info
Synthetic Intermediates: Chiral amines serve as valuable building blocks for the synthesis of more complex chiral molecules, including natural products and active pharmaceutical ingredients. d-nb.info
The versatility of chiral amines stems from the stereogenic center adjacent to the nitrogen atom, which can effectively control the stereochemical outcome of a reaction.
Contextualization of 1-(1-Methylimidazol-4-yl)ethanamine within the Landscape of Advanced Chemical Entities
This compound is a chiral primary amine that features a 1-methylimidazole (B24206) ring attached to the ethylamine (B1201723) backbone at the 4-position of the imidazole ring. While extensive research specifically on this compound is limited, its structure suggests significant potential as an advanced chemical entity. It can be viewed as a derivative of histamine, a crucial biogenic amine, with a methyl group on one of the imidazole nitrogens and the amine group shifted to the adjacent carbon. nih.gov
The presence of the chiral center, the primary amine, and the 1-methylimidazole moiety endows this molecule with a unique combination of properties. The imidazole ring can act as a ligand for metal coordination, while the chiral amine can induce stereoselectivity. The methyl group at the N1 position of the imidazole ring prevents tautomerism and can influence the steric and electronic properties of the ring, potentially fine-tuning its coordinating ability.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₆H₁₁N₃ | 125.17 |
| 2-(1-Methylimidazol-4-yl)ethanamine (N-tele-methylhistamine) | C₆H₁₁N₃ | 125.17 nih.gov |
| Histamine | C₅H₉N₃ | 111.15 |
| 1-Phenylethylamine | C₈H₁₁N | 121.18 |
Note: The properties for this compound are calculated.
Overview of Research Trajectories and Intellectual Challenges Pertaining to this compound
Given the lack of dedicated studies on this compound, current research trajectories are largely speculative but are grounded in the known chemistry of its constituent parts.
Potential Research Directions:
Asymmetric Catalysis: A primary area of investigation would be its application as a chiral ligand in transition-metal-catalyzed asymmetric reactions. The bidentate N,N-chelation potential (from the imidazole and amine nitrogens) could be exploited in a variety of transformations. Researchers would likely explore its effectiveness in reactions such as asymmetric transfer hydrogenation, allylic alkylation, and Michael additions.
Organocatalysis: The primary amine functionality suggests its potential as an organocatalyst, proceeding through enamine or iminium ion intermediates. Its efficacy in asymmetric aldol (B89426), Mannich, and conjugate addition reactions would be of significant interest.
Bioisosteric Replacement in Medicinal Chemistry: As a structural analog of histamine and its metabolites like N-tele-methylhistamine, this compound could be explored as a modulator of histamine receptors or enzymes involved in histamine metabolism, such as histamine N-methyltransferase (HNMT). ontosight.aimayocliniclabs.comnih.gov Its chirality adds another dimension for potential selective biological interactions.
Intellectual Challenges:
Enantioselective Synthesis: A significant hurdle is the development of an efficient and stereoselective synthesis of this compound. Potential routes could involve the asymmetric reduction of the corresponding ketone, 1-(1-methylimidazol-4-yl)ethanone, or the resolution of the racemic amine. google.comnih.govtcichemicals.comgoogle.com Both approaches present their own challenges in achieving high enantiopurity and yield.
Characterization and Stability: Thorough characterization of the compound and its enantiomers, including the determination of its absolute configuration, would be crucial. Understanding its stability under various conditions is also essential for its practical application.
Understanding Structure-Activity Relationships: Should the compound show promise in catalysis or as a bioactive molecule, a detailed investigation into the structure-activity relationship would be necessary. This would involve synthesizing and testing derivatives with modifications to the imidazole ring or the ethylamine side chain to optimize its performance.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(1-methylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-9(2)4-8-6/h3-5H,7H2,1-2H3 |
InChI Key |
ICKXLSHRBIKQFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(C=N1)C)N |
Origin of Product |
United States |
Chemical Transformations and Derivatizations of 1 1 Methylimidazol 4 Yl Ethanamine
Reactions at the Primary Amine Functionality
The primary amine group of 1-(1-methylimidazol-4-yl)ethanamine is a key site for nucleophilic reactions, enabling the straightforward synthesis of numerous derivatives.
Acylation and Sulfonylation for Amide and Sulfonamide Derivatives
The primary amine readily undergoes acylation with acyl chlorides or acid anhydrides to furnish the corresponding amides. libretexts.org This reaction is a standard transformation for primary amines. libretexts.org Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct.
Alkylation and Reductive Amination for Secondary and Tertiary Amines
Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. libretexts.org A more controlled method for synthesizing secondary and tertiary amines is reductive amination. rsc.orgorganic-chemistry.org This one-pot reaction involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. rsc.orgorganic-chemistry.org This method is highly versatile and widely used in synthetic chemistry. rsc.org
Imine and Enamine Formation with Aldehydes and Ketones
The reaction of this compound with aldehydes or ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.comlibretexts.org This reversible reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.orgyoutube.comlibretexts.org The pH of the reaction medium is a critical factor, with optimal rates typically observed around a pH of 5. lumenlearning.com While primary amines form imines, the reaction of secondary amines with aldehydes or ketones yields enamines. lumenlearning.comlibretexts.org
Urea (B33335), Thiourea (B124793), and Carbamate Formation
The primary amine of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. An alternative and safer approach to urea synthesis involves the use of N,N'-carbonyldiimidazole (CDI) as a phosgene (B1210022) substitute. nih.gov The reaction proceeds by the initial formation of an activated carbamoyl (B1232498) intermediate, which then reacts with another amine. Carbamate derivatives can also be synthesized from this primary amine.
Transformations Involving the Imidazole (B134444) Ring System
The imidazole ring of this compound possesses aromatic character and can undergo transformations, primarily through electrophilic substitution.
Electrophilic Aromatic Substitution Reactions on the Imidazole Core
The imidazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. quora.com The reactivity of the imidazole ring is influenced by the presence of the 1-methyl group and the ethylamine (B1201723) substituent. Generally, electrophilic attack on the imidazole ring is favored. quora.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. libretexts.org The position of substitution on the imidazole ring is directed by the existing substituents. For 1-substituted imidazoles, electrophilic attack often occurs at the C5 position. quora.com
Metalation and Cross-Coupling Reactions at the Imidazole Ring
The imidazole ring of this compound is amenable to metalation, a process that involves the deprotonation of a C-H bond to form an organometallic intermediate. For 1-substituted imidazoles, metalation typically occurs at the C2 position, which is the most acidic carbon proton on the ring. acs.org This lithiated or otherwise metalated intermediate is a powerful nucleophile for creating new carbon-carbon and carbon-heteroatom bonds.
This reactivity is the gateway to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of complex aromatic systems. While the ethanamine side chain may require protection depending on the reaction conditions, the imidazole core can participate in several established coupling protocols.
Key cross-coupling reactions applicable to the 1-methylimidazole (B24206) scaffold include:
Suzuki-Miyaura Coupling: This reaction pairs the metalated imidazole (or an imidazolyl halide/sulfonate) with an arylboronic acid. acs.orgtandfonline.com It is a robust method for forming biaryl structures, catalyzed by a palladium complex. acs.org A well-defined N-Heterocyclic Carbene (NHC)–Pd(II)–Imidazole complex has been shown to be an effective catalyst for the Suzuki–Miyaura coupling of aryl sulfonates with arylboronic acids. acs.org
Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide or triflate in the presence of a nickel or palladium catalyst. tandfonline.com Imidazylates have been successfully used as electrophilic partners in Negishi cross-coupling reactions. tandfonline.com
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. youtube.com The imidazole ring itself can be coupled with aryl halides in a C-N coupling process, often facilitated by specific organic bases. nih.gov
These reactions underscore the utility of the 1-methylimidazole core as a versatile scaffold for building molecular complexity.
Table 1: Metalation and Cross-Coupling Reactions of the Imidazole Ring
| Reaction Type | Key Reagents | Catalyst/Conditions | Bond Formed |
| Metalation | n-Butyllithium | Ether or THF, low temperature | C-Li |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., NHC-Pd(II)-Im complex), Base | C-C |
| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst (e.g., Pd(PPh3)4) | C-C |
| Buchwald-Hartwig Amination | Aryl halide/triflate, Amine | Pd catalyst, Base (e.g., DBU) | C-N |
Oxidation and Reduction Pathways of the Imidazole Moiety
The imidazole ring can undergo both oxidation and reduction, leading to significant structural modifications.
Oxidation: The oxidation of the imidazole ring is influenced by the reaction conditions and the nature of the oxidant. Atmospheric oxidation can be initiated by hydroxyl radicals, leading to the formation of various intermediates through hydrogen abstraction or radical addition to the ring. rsc.org Studies on related imidazole derivatives show that strong oxidation can lead to ring cleavage. For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide can yield 1-methylimidazole-2-sulfonic acid, demonstrating that the ring can be functionalized without being destroyed under specific conditions. researchgate.net Photo-oxidation reactions, particularly in the presence of sensitizers and oxygen, can also lead to the formation of endoperoxides and subsequent ring-opened products. rsc.org
Reduction: The aromatic 1-methylimidazole ring is generally resistant to catalytic hydrogenation under standard conditions. However, it can be reduced after activation. If the "pyridine-like" nitrogen at the 3-position is alkylated (quaternized) to form an imidazolium (B1220033) salt, the ring becomes significantly more electrophilic and susceptible to reduction by complex metal hydrides like sodium borohydride (B1222165) (NaBH₄). stackexchange.com This reaction typically reduces the C4=C5 double bond, yielding a 1,3-disubstituted imidazoline (B1206853). Care must be taken, as forcing conditions can sometimes lead to reductive ring cleavage, opening the imidazoline to form a diamine. stackexchange.com
Table 2: Oxidation and Reduction Pathways of the Imidazole Moiety
| Transformation | Reagent(s) | Product Type |
| Oxidation | Hydroxyl Radicals (•OH) | Dehydroimidazolyl radicals, Hydroxylated adducts |
| Oxidation | Chlorine Dioxide (on thiol derivative) | Imidazole sulfonic acid |
| Photo-oxidation | UV light, O₂, Sensitizer | Endoperoxides, Ring-opened products |
| Reduction | 1. Quaternization (e.g., CH₃I) 2. Sodium Borohydride (NaBH₄) | Imidazoline derivative |
Synthesis of Advanced Intermediates and Multifunctional Constructs Utilizing this compound
The bifunctional nature of this compound, possessing both a primary amine and a heterocyclic imidazole ring, makes it an excellent starting material for more complex molecular systems.
Macrocyclic Ligand Synthesis Incorporating the Diamine Scaffold
Macrocyclic ligands are crucial in coordination chemistry for their ability to selectively bind metal ions. The synthesis of aza-macrocycles often relies on the Schiff base condensation of a diamine with a dicarbonyl compound. analis.com.myrasayanjournal.co.in this compound, with its terminal primary amine, can serve as a key component in these cyclization reactions.
The general strategy involves a [2+2] or [3+3] condensation, where two or three molecules of the diamine react with a corresponding number of dialdehyde (B1249045) or diketone molecules to form a macrocyclic imine. nih.gov The resulting macrocycle can be used directly or be reduced to the corresponding macrocyclic polyamine. The presence of the 1-methylimidazole moiety within the macrocyclic framework introduces an additional potential coordination site (the N3 nitrogen), allowing for the formation of polynuclear metal complexes or complexes with unusual coordination geometries. Metal ions such as Ca(II), Sr(II), or Ba(II) can act as templates, organizing the precursor fragments and promoting the high-yield formation of a specific macrocycle size. nih.govrsc.org
Polymeric Material Precursors Based on Amine Functionalization
The primary amine of this compound provides a reactive handle for incorporation into polymeric structures, yielding functional materials with tailored properties. polysciences.comnanosoftpolymers.com
Two primary approaches can be envisioned:
Direct Polymerization: The molecule can act as a monomer. For example, reaction with dicarboxylic acids or their derivatives would lead to the formation of polyamides. The imidazole ring would be a recurring pendant group along the polymer backbone.
Post-Polymerization Modification: The amine can be grafted onto a pre-formed polymer that contains reactive functional groups (e.g., acyl chlorides, epoxides, or activated esters). This method allows for the controlled introduction of the methylimidazole functionality onto a polymer surface or backbone. rsc.org
The incorporation of the this compound unit imparts desirable properties to the resulting polymers. The amine and imidazole groups can participate in hydrogen bonding, which can lead to materials with self-healing capabilities and enhanced adhesion. acs.org The imidazole ring also provides pH-responsiveness and a site for metal ion coordination, making these polymers suitable for applications in sensors, catalysis, and controlled release systems.
Table 3: Polymer Synthesis and Functionalization Strategies
| Strategy | Reactive Partner | Polymer Type | Key Feature |
| Direct Polymerization | Diacyl chloride, Dicarboxylic acid | Polyamide | Imidazole moiety as a pendant group |
| Grafting To | Polymer with electrophilic groups (e.g., acrylates, epoxides) | Functionalized Polymer (e.g., Polyacrylate) | Surface or backbone modification |
| ROMP Monomer | Ring-strained alkene (after derivatization) | Polyolefin (via Ring-Opening Metathesis Polymerization) | Amine-functionalized polyolefin |
Conjugation Strategies for Hybrid Molecular Systems
Conjugation chemistry is used to covalently link different molecular components, such as a small molecule to a protein or a nanoparticle. The primary amine of this compound is an ideal target for a wide array of conjugation strategies. nih.gov
Common amine-reactive conjugation methods include:
Amide Bond Formation: This is one of the most robust and common strategies. The amine reacts with a carboxylic acid activated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form a stable amide linkage. researchgate.net This is a cornerstone of bioconjugation, used extensively in creating antibody-drug conjugates (ADCs). researchgate.nettandfonline.com
Reaction with Isothiocyanates: The amine can react with an isothiocyanate group to form a stable thiourea linkage.
Reductive Amination: The amine can be reacted with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ with an agent like sodium cyanoborohydride to a stable secondary amine linkage.
These conjugation strategies allow this compound to be tethered to biological macromolecules, surfaces, or other small molecules, creating hybrid systems for applications in drug delivery, diagnostics, and materials science. youtube.com
Spectroscopic and Structural Elucidation Methodologies Applied to 1 1 Methylimidazol 4 Yl Ethanamine and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis
Detailed analysis using advanced NMR techniques is crucial for understanding the three-dimensional structure and behavior of molecules in solution.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination
Two-dimensional NMR experiments are instrumental in establishing the covalent framework and spatial relationships within a molecule. Correlation Spectroscopy (COSY) would be used to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons, Heteronuclear Multiple Bond Correlation (HMBC) to establish longer-range proton-carbon connectivities, and Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space proximities of protons, which is vital for conformational analysis. Specific chemical shift and coupling constant data for 1-(1-Methylimidazol-4-yl)ethanamine are required for a complete analysis.
Chiral Shift Reagent Applications for Enantiomeric Excess Determination
As this compound is a chiral compound, the use of chiral shift reagents (CSRs) in NMR spectroscopy would be a key technique for determining the enantiomeric excess of a given sample. These reagents form diastereomeric complexes with the enantiomers of the amine, leading to separable signals in the NMR spectrum, typically for the protons alpha to the stereocenter. The integration of these signals would allow for the quantification of each enantiomer.
Dynamic NMR Studies for Rotational Barriers and Interconversion Phenomena
Dynamic NMR (DNMR) studies would provide insight into the energetic barriers associated with conformational changes, such as rotation around the C-C bond connecting the ethylamine (B1201723) side chain to the imidazole (B134444) ring. By monitoring changes in the NMR spectrum at different temperatures, the rates of these dynamic processes and the corresponding activation energies could be calculated.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Characterization
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure.
Single Crystal X-ray Diffraction of this compound Salts and Co-crystals
The formation of salts (e.g., with chiral acids) or co-crystals of this compound would be a primary strategy to obtain crystals suitable for single-crystal X-ray diffraction. This analysis would unambiguously determine its absolute configuration, as well as provide detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding in the solid state.
Crystallographic Studies of Metal Complexes and Supramolecular Assemblies Incorporating the Amine
Further research and publication of experimental data are necessary before a comprehensive and scientifically accurate article on the spectroscopic and structural elucidation of this compound can be composed.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, precise information about a molecule's elemental composition and fragmentation patterns can be obtained.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a molecule's elemental composition. For this compound, HRMS is crucial for confirming its chemical formula, C₆H₁₁N₃. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value.
Table 1: Theoretical Exact Mass Data for Protonated this compound
| Species | Chemical Formula | Theoretical Exact Mass (Da) |
| [M+H]⁺ | C₆H₁₂N₃⁺ | 126.1026 |
Data is theoretical and for illustrative purposes.
The close agreement between the measured and theoretical exact mass, typically within a few parts per million (ppm), provides strong evidence for the assigned elemental composition, distinguishing it from other potential isobaric compounds.
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.com This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺ at m/z 126.1) would be isolated and subjected to collision-induced dissociation (CID). youtube.com
The fragmentation of related imidazole derivatives often involves characteristic losses. nih.gov For this compound, key fragmentation pathways can be predicted. The cleavage of the C-C bond between the ethylamine side chain and the imidazole ring is a likely event. The loss of the amino group (NH₃) or the entire ethylamine side chain are also probable fragmentation pathways. The stability of the resulting fragments, particularly the resonance-stabilized imidazole ring, will heavily influence the observed fragmentation pattern.
Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Predicted) |
| 126.1 | [C₅H₇N₂]⁺ | CH₅N | 95.1 |
| 126.1 | [C₄H₅N₂]⁺ | C₂H₇N | 81.1 |
| 126.1 | [C₆H₁₀N₂]⁺ | NH₃ | 109.1 |
This data is predictive and based on common fragmentation patterns of similar molecules.
By analyzing these fragmentation patterns, researchers can confirm the connectivity of the atoms within the molecule, providing a high degree of confidence in its structural assignment.
Chiroptical Spectroscopy for Enantiomeric Purity and Solution Conformation
Since this compound possesses a chiral center at the α-carbon of the ethylamine side chain, it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org
Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgrsc.org This differential absorption, known as the Cotton effect, is observed at specific wavelengths corresponding to the molecule's chromophores. youtube.com For a chiral amine like this compound, the imidazole ring acts as a chromophore. The two enantiomers will produce CD spectra that are mirror images of each other, with positive and negative Cotton effects.
The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov This makes CD an excellent tool for quantifying the enantiomeric purity of a synthetic mixture. A racemic mixture (50:50 of each enantiomer) will be CD silent.
Table 3: Illustrative Circular Dichroism Data for Enantiomers of a Chiral α-Amine
| Enantiomer | Wavelength of Maximum Absorption (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| (R)-enantiomer | 220 | +15,000 |
| (S)-enantiomer | 220 | -15,000 |
This data is illustrative and based on typical values for chiral amines.
Optical rotatory dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgyoutube.com Similar to CD, ORD is a manifestation of a molecule's chirality. The two enantiomers of this compound will rotate plane-polarized light to an equal and opposite extent.
An ORD spectrum provides information about the absolute configuration of a chiral molecule and can also be used to determine enantiomeric purity. The shape of the ORD curve, particularly in the region of a Cotton effect, is characteristic of a specific enantiomer. Plain curves, observed at wavelengths away from an absorption band, show a gradual increase or decrease in rotation with decreasing wavelength. Anomalous curves, which exhibit both a peak and a trough, are observed within an absorption band and are directly related to the Cotton effect seen in CD spectroscopy. youtube.com
Table 4: Hypothetical Optical Rotatory Dispersion Data
| Wavelength (nm) | Specific Rotation [α] for (R)-enantiomer (degrees) | Specific Rotation [α] for (S)-enantiomer (degrees) |
| 589 (Sodium D-line) | +25.0 | -25.0 |
| 436 | +50.0 | -50.0 |
| 365 | +80.0 | -80.0 |
This data is hypothetical and for illustrative purposes.
The combination of mass spectrometry and chiroptical spectroscopy provides a powerful toolkit for the unambiguous characterization of chiral molecules like this compound, ensuring the correct structural assignment and the determination of enantiomeric purity.
Theoretical and Computational Investigations of 1 1 Methylimidazol 4 Yl Ethanamine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-(1-Methylimidazol-4-yl)ethanamine. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are used to investigate the ground state properties of this compound by focusing on the electron density rather than the complex many-electron wavefunction.
Key ground state properties that can be calculated using DFT include:
Optimized Geometry: DFT can predict the most stable three-dimensional arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles.
Electronic Properties: Properties such as the dipole moment, polarizability, and electrostatic potential can be calculated to understand how the molecule interacts with its environment.
Vibrational Frequencies: Calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra.
A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform the calculations. The results would provide a detailed picture of the molecule's electronic landscape.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value | Unit |
| Total Energy | -419.XXX | Hartrees |
| Dipole Moment | 2.XXX | Debye |
| HOMO Energy | -0.2XX | Hartrees |
| LUMO Energy | 0.0XX | Hartrees |
| HOMO-LUMO Gap | 0.2XX | Hartrees |
Note: The values in this table are hypothetical and for illustrative purposes only.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information for this compound. wikipedia.orgarxiv.org
While computationally more demanding than DFT, ab initio methods are crucial for:
Benchmarking: Providing a high-accuracy reference for validating more approximate methods like DFT.
Excited States: Investigating the electronic transitions and photochemistry of the molecule.
Weak Interactions: Accurately describing non-covalent interactions, which are important for understanding the molecule's conformational preferences.
The choice of ab initio method depends on the desired accuracy and the available computational resources. For a molecule of this size, MP2 or CCSD(T) with a suitable basis set could provide a very accurate description of its electronic structure. arxiv.org
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the stable conformations (conformers) of the molecule and the energy barriers between them.
To explore the vast conformational space of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. frontiersin.org These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of larger systems over longer timescales than quantum mechanical methods. frontiersin.org
Molecular Mechanics (MM): MM methods use a force field to calculate the potential energy of a given conformation. By systematically rotating the rotatable bonds in the molecule, a potential energy surface can be mapped out, and the low-energy, stable conformers can be identified.
Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for the atoms in the molecule, simulating their movement over time. rsc.orgmdpi.comnih.gov This provides a dynamic picture of the molecule's conformational landscape and can reveal how it behaves in different environments, such as in solution.
The conformational preferences of this compound are governed by a delicate balance of intramolecular forces, including hydrogen bonding and steric interactions.
Intramolecular Hydrogen Bonding: The presence of the amine group (-NH2) and the nitrogen atoms in the imidazole (B134444) ring raises the possibility of intramolecular hydrogen bonds. rsc.orgchem-soc.siresearchgate.netnih.gov These interactions, where a hydrogen atom is shared between the amine nitrogen and the imidazole nitrogen, can significantly stabilize certain conformations. Computational analysis can identify the presence and strength of these hydrogen bonds. researchgate.netnih.gov
Table 2: Hypothetical Torsional Energy Profile for a Key Rotatable Bond in this compound
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Dominant Interaction |
| 0 | 5.2 | Steric Clash |
| 60 | 0.0 | Gauche (Stable) |
| 120 | 3.8 | Eclipsed |
| 180 | 0.5 | Anti (Stable) |
Note: The values in this table are hypothetical and for illustrative purposes only.
Reaction Mechanism Elucidation for Synthetic Pathways and Catalytic Cycles
Computational chemistry is an invaluable tool for understanding the mechanisms of chemical reactions. For this compound, this can involve studying its formation or its potential role in catalytic processes.
By mapping the potential energy surface of a reaction, computational methods can identify the transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction and thus its rate.
For the synthesis of this compound, computational studies could be used to:
Compare different synthetic routes: By calculating the energetics of each step in a proposed synthesis, the most efficient pathway can be identified. nih.gov
Optimize reaction conditions: Understanding the reaction mechanism can provide insights into how to improve reaction yields and reduce byproducts. mdpi.comresearchgate.net
Investigate catalytic cycles: If the molecule is involved in a catalytic process, computational methods can be used to elucidate the step-by-step mechanism of the cycle.
These computational investigations provide a detailed, atomistic understanding of the chemical behavior of this compound, from its fundamental electronic properties to its dynamic conformational behavior and reactivity.
Transition State Characterization for Asymmetric Reactions
There is currently no available research that details the characterization of transition states for asymmetric reactions involving this compound. Such studies are crucial for understanding the stereochemical outcomes of reactions and for the rational design of catalysts, but have not been reported for this specific compound.
Prediction of Reactivity and Selectivity in Novel Transformations
Similarly, the scientific literature lacks predictive studies on the reactivity and selectivity of this compound in novel chemical transformations. Computational models and theoretical calculations that could provide insight into its behavior in new reaction environments have not been published.
Molecular Modeling of Interactions in Non-Biological Systems
While the broader class of imidazole-containing ligands has been studied in coordination chemistry, specific molecular modeling data for this compound is absent.
No dedicated studies predicting the ligand-metal coordination behavior of this compound have been found. While general principles of imidazole-metal binding are understood, specific computational data such as coordination energies, bond lengths, and preferred coordination geometries for this particular ligand with various metal centers are not available. Research on structurally related but more complex ligands, such as those containing additional coordinating moieties, has been conducted, but these findings are not directly transferable. nih.govresearchgate.netresearchgate.net
Applications of 1 1 Methylimidazol 4 Yl Ethanamine in Catalysis and Advanced Materials Research
Asymmetric Catalysis Employing 1-(1-Methylimidazol-4-yl)ethanamine Derivatives
Organocatalytic Applications in Asymmetric Transformations
There is no available research on the use of this compound in organocatalytic transformations. However, chiral primary and secondary amines are widely used as organocatalysts, activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.orgresearchgate.net This strategy is effective for a range of asymmetric transformations.
For instance, chiral amines derived from natural amino acids or Cinchona alkaloids have been successfully applied in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. rsc.orgresearchgate.net These catalysts have demonstrated high levels of stereocontrol in the formation of carbon-carbon and carbon-heteroatom bonds. The imidazole (B134444) moiety in this compound could potentially modulate the electronic properties and steric environment of the catalytic site, but this remains to be explored experimentally.
Table 1: Examples of Asymmetric Organocatalytic Reactions with Chiral Amines Note: This table presents data for related chiral amine catalysts, as no data exists for this compound.
| Reaction Type | Chiral Amine Catalyst Example | Substrate Scope | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Michael Addition | Proline-derived secondary amine | Aldehydes, Nitroalkenes | γ-Nitrocarbonyl compound | Up to 99% | rsc.org |
| Mannich Reaction | Chiral primary amine | Imines, Aldehydes | β-Amino carbonyl compound | High | researchgate.net |
| Aldol Reaction | Diarylprolinol silyl (B83357) ether | Aldehydes, Ketones | β-Hydroxy carbonyl compound | Up to >99% | rsc.org |
Chiral Ligand Design for Transition Metal-Catalyzed Asymmetric Reactions
No specific chiral ligands for transition metal catalysis derived from this compound are reported in the literature. However, the development of chiral ligands is a major focus in asymmetric catalysis, with numerous examples of ligands featuring nitrogen-containing heterocycles. enamine.netnih.gov
Ligands incorporating imidazole or imidazoline (B1206853) moieties have been synthesized and used in various metal-catalyzed reactions. nih.govmdpi.com These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, chiral bis(oxazolinyl) and bis(imidazolinyl)thiophenes have been used as ligands in copper-catalyzed asymmetric Friedel-Crafts alkylations. mdpi.comsemanticscholar.org The combination of a chiral backbone and the coordinating nitrogen atoms of the heterocycle is crucial for inducing high enantioselectivity.
Table 2: Chiral Imidazole/Imidazoline-Related Ligands in Asymmetric Catalysis Note: This table provides examples of related ligand systems due to the absence of data for this compound.
| Ligand Type | Metal | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Bis(imidazolinyl)thiophene | Cu(OTf)₂ | Friedel-Crafts Alkylation | Functionalized Indole | Up to 81% | mdpi.comsemanticscholar.org |
| Imidazoline-aminophenol | Copper | Henry Reaction | Nitroalcohol | Up to 95% | nih.gov |
| Chiral-at-metal complex | Rhodium | Asymmetric Hydrogenation | Chiral Alcohols/Amines | High | rsc.org |
Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
There is no documented evidence of this compound being used in coordination chemistry or for the synthesis of Metal-Organic Frameworks (MOFs). However, the structural components of this molecule are highly relevant to these fields.
Synthesis of Chiral Metal Complexes with Imidazole-Containing Ligands
While no metal complexes of this compound are described in the literature, the coordination chemistry of imidazole and its derivatives is extensive. Imidazole-containing ligands can act as monodentate or bridging ligands, forming a wide variety of metal complexes. researchgate.netekb.eg The synthesis of chiral-at-metal complexes, where the stereogenicity is centered at the metal atom, is an established field, and these complexes have applications in asymmetric catalysis. rsc.orgresearchgate.net The chirality in these systems can be induced by the coordination of chiral ligands.
Incorporation into Chiral MOF Architectures for Separation and Catalysis
There are no reports of this compound being incorporated into MOF architectures. However, the use of chiral building blocks to construct homochiral MOFs is a well-established strategy for applications in enantioselective separation and asymmetric catalysis. mdpi.com
A prominent example is the use of the naturally occurring chiral amino acid L-histidine, which contains an imidazole ring and a chiral center, to modify existing MOFs. For instance, L-histidine has been used to postsynthetically modify ZIF-8, a well-known MOF composed of zinc ions and 2-methylimidazolate linkers, to create a chiral environment within the pores. rsc.orgnih.gov These chiral MOFs have shown the ability to separate racemic mixtures of amino acids. rsc.orgmonash.edu The use of 2-methylimidazole (B133640) itself is common in the synthesis of a variety of MOFs. rsc.orgresearchgate.net
Table 3: Examples of Chiral MOFs and MOFs with Imidazole-Based Linkers Note: This table contains data on related systems, as no MOFs with this compound are known.
| MOF Name | Chiral Component / Imidazole Linker | Application | Key Finding | Reference |
|---|---|---|---|---|
| L-His-ZIF-8 | L-histidine (chiral modifier) | Enantioselective Separation | Separation of racemic 1-phenylethanol | nih.govmonash.edu |
| D-his–ZIF-8 | D-histidine (chiral modifier) | Enantioselective Separation | Selective separation of racemic alanine (B10760859) and glutamic acid | rsc.org |
| Ni-MOF | 2-methylimidazole | Adsorption | Adsorption of organic pigments | researchgate.net |
| CPM-700 | 2-methylimidazole | Catalysis | Hydrodeoxygenation of HMF to 2,5-DMF | rsc.org |
Precursor in the Synthesis of Specialty Organic Chemicals and Reagents
The structural attributes of this compound, namely its chirality and the presence of the imidazole moiety, make it a significant precursor for a variety of specialty chemicals. The primary amine group and the imidazole ring offer multiple reaction sites for further functionalization, enabling its incorporation into more complex molecular architectures.
Building Blocks for Complex Natural Product Synthesis
The synthesis of natural products is a cornerstone of organic chemistry, often requiring intricate strategies to construct complex, stereochemically defined molecules. Chiral amines are indispensable building blocks in this endeavor, serving as foundational scaffolds upon which the larger structure of a natural product can be elaborated. nih.gov While direct examples of the incorporation of this compound into the total synthesis of a natural product are not extensively documented in publicly available literature, its potential is evident.
The imidazole ring is a key structural motif in many biologically active natural products. rsc.orgnih.gov For instance, the imidazol-4-one core is found in a variety of natural compounds with diverse applications. rsc.orgnih.gov The synthesis of these and other imidazole-containing natural products often relies on the availability of suitably functionalized imidazole precursors. This compound offers a chiral handle that can be used to direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of enantiomerically pure natural products.
The general strategy for utilizing such a building block is depicted in the table below, illustrating the hypothetical incorporation of the this compound scaffold into a larger, more complex molecule.
| Reaction Step | Description | Potential Outcome |
| 1. Acylation | The primary amine of this compound is acylated with a complex carboxylic acid. | Formation of an amide bond, linking the chiral imidazole unit to another part of the target molecule. |
| 2. Alkylation | The nitrogen atoms of the imidazole ring are alkylated. | Further functionalization of the imidazole core, potentially introducing new reactive sites or modifying the electronic properties of the ring. |
| 3. Cyclization | Intramolecular reactions are induced to form new rings, building up the complexity of the molecular framework. | Construction of polycyclic natural product skeletons with defined stereochemistry at the ethanamine chiral center. |
Chiral Resolving Agents for Enantiomeric Mixtures
The separation of enantiomers, a process known as chiral resolution, is of paramount importance in the pharmaceutical and fine chemical industries, as the different enantiomers of a chiral molecule often exhibit vastly different biological activities. nih.gov Chiral amines are widely used as resolving agents. They react with a racemic mixture of a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
The effectiveness of a chiral resolving agent depends on several factors, including the structural match between the resolving agent and the substrate, the solvent system used, and the temperature of crystallization. A hypothetical resolution process using this compound is outlined below.
| Substrate (Racemic Acid) | Resolving Agent | Diastereomeric Salts Formed | Separation Method |
| (R/S)-Ibuprofen | (R)- or (S)-1-(1-Methylimidazol-4-yl)ethanamine | [(R)-Ibuprofen]-[(S)-Amine] and [(S)-Ibuprofen]-[(S)-Amine] | Fractional Crystallization |
| (R/S)-Mandelic Acid | (R)- or (S)-1-(1-Methylimidazol-4-yl)ethanamine | [(R)-Mandelic Acid]-[(S)-Amine] and [(S)-Mandelic Acid]-[(S)-Amine] | Fractional Crystallization |
Components in Sensing and Detection Systems (excluding biological/clinical probes)
The development of chemical sensors for the detection of various analytes is a rapidly growing field. The imidazole moiety is a well-known coordinating ligand for a variety of metal ions. The incorporation of a chiral center, as in this compound, opens up the possibility of creating sensors that can not only detect the presence of an analyte but also distinguish between its enantiomers.
While specific non-biological sensing systems based on this compound are not widely reported, the concept is based on sound chemical principles. For example, the compound could be immobilized on a surface or incorporated into a polymer matrix. Upon interaction with a chiral analyte, a diastereomeric complex would be formed, leading to a measurable change in a physical property, such as fluorescence, color, or electrochemical potential.
Applications in Materials Science and Supramolecular Chemistry
The unique combination of chirality and the coordinating ability of the imidazole ring makes this compound a valuable building block for the construction of advanced materials with tailored properties.
Chiral Liquid Crystals and Polymer Architectures
Chiral liquid crystals are materials that exhibit a helical superstructure and are of great interest for their applications in optical devices, displays, and sensors. The introduction of a chiral dopant into a nematic liquid crystal phase can induce a helical twist, leading to the formation of a cholesteric phase. Chiral amines and their derivatives are often used as such dopants.
Similarly, the incorporation of chiral monomers into a polymer chain can lead to the formation of helical polymer architectures. These chiral polymers can exhibit unique optical and recognition properties. The polymerization-induced chiral self-assembly (PICSA) is a powerful strategy for creating such materials. nih.gov
This compound, with its chiral center and reactive amine group, can be used as a monomer or a chiral directing agent in the synthesis of such materials. While specific examples are not prevalent in the literature, the potential for its use in creating novel chiral materials is significant.
Self-Assembled Systems and Nanostructures
Supramolecular chemistry deals with the study of systems composed of a discrete number of molecules held together by non-covalent interactions. nih.gov The imidazole group is known to participate in hydrogen bonding and metal coordination, two of the most important interactions used in supramolecular self-assembly.
The chirality of this compound can impart a chiral bias to the self-assembly process, leading to the formation of well-defined chiral nanostructures, such as helices, tubes, and sheets. These chiral nanostructures can have applications in areas such as asymmetric catalysis, chiral separations, and chiroptical materials.
Despite a comprehensive search of scientific literature and materials science databases, no specific research or applications detailing the use of the chemical compound this compound in the development of functional coatings or for surface modification have been identified.
The investigation into the applications of this specific compound reveals a significant gap in the current body of published research within the domain of advanced materials. While imidazole derivatives, as a broader class of compounds, have been explored for such purposes, the direct utilization of this compound remains undocumented in available scientific literature.
General research into imidazole-containing molecules has indicated their potential in various material science applications due to the unique chemical properties of the imidazole ring. These properties include the ability to coordinate with metal ions, act as proton conductors, and serve as building blocks for polymers and functional materials. For instance, other imidazole derivatives have been investigated for their anti-corrosion properties when applied as coatings on metal surfaces and for their ability to functionalize membranes to improve their performance.
However, it is crucial to note that these findings are not directly applicable to this compound. The specific structure and functional groups of a molecule are paramount in determining its chemical behavior and suitability for a particular application. Without dedicated studies on this compound, any discussion of its role in functional coatings and surface modifications would be purely speculative.
Therefore, the subsection on "Functional Coatings and Surface Modifications" cannot be populated with the detailed research findings and data tables as requested in the instructions, due to the absence of relevant primary or secondary research sources.
Future Research Directions and Unresolved Challenges for 1 1 Methylimidazol 4 Yl Ethanamine
Development of More Sustainable and Environmentally Benign Synthetic Routes
The pursuit of green chemistry principles is paramount in modern synthetic chemistry. Future research must focus on developing synthetic pathways to 1-(1-methylimidazol-4-yl)ethanamine that are not only efficient but also environmentally responsible. Current methodologies often rely on multi-step processes that may involve harsh reagents, significant energy consumption, and the generation of substantial waste.
Key research objectives in this area include:
Utilization of Renewable Resources: Exploring starting materials derived from renewable feedstocks to replace petroleum-based precursors.
Energy-Efficient Methodologies: The adoption of techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy input compared to conventional heating methods. researchgate.net
Benign Solvent Systems: Investigating the use of greener solvents, such as deep eutectic solvents or aqueous systems, to replace traditional volatile organic compounds. rsc.org A novel two-step synthesis for imidazo[4,5,1-ij]quinolines highlights the use of a reusable deep eutectic solvent, demonstrating a green chemistry approach. rsc.org
Recyclable Catalysts: Employing recyclable and non-toxic catalysts, such as molecular iodine in polyethylene (B3416737) glycol (PEG), to facilitate cyclization reactions, minimizing waste and cost. sphinxsai.com
| Synthesis Strategy | Advantage | Relevant Research Example |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. researchgate.net | Synthesis of imidazolidinone derivatives. researchgate.net |
| Deep Eutectic Solvents | Reusable, low cost, biodegradable. rsc.org | Synthesis of imidazo[4,5,1-ij]quinolines. rsc.org |
| Recyclable Catalysts (e.g., Iodine) | Cost-effective, environmentally benign, easy product isolation. sphinxsai.com | Synthesis of 4-substituted-2-(1-substituted-1H-imidazol-5-yl)naphthalen-1-ol. sphinxsai.com |
These approaches, while demonstrated for other imidazole (B134444) derivatives, provide a clear roadmap for developing more sustainable routes to this compound.
Exploration of Novel Catalytic Functions and Cooperative Catalysis
The inherent structural motifs of this compound—a nucleophilic amine and a coordinating imidazole ring—suggest significant, yet largely unexplored, potential in catalysis. The parent 1-methylimidazole (B24206) structure has already been shown to act as an effective organocatalyst in reactions like the [3+3]-cyclodimerization of acylethynylpyrroles. mdpi.com
Future research should investigate:
Organocatalysis: The potential of this compound and its derivatives to catalyze a range of organic transformations, leveraging the basicity and nucleophilicity of its functional groups.
Cooperative Catalysis: A particularly promising avenue is the concept of cooperative catalysis, where the amine and imidazole functionalities work in concert to activate substrates. This could mimic systems where a transition-metal catalyst and an organocatalyst activate different substrates for a single transformation. nih.gov For instance, the amine could act as a Brønsted base or hydrogen-bond donor, while the imidazole nitrogen coordinates to a metal center, creating a bifunctional catalyst for complex, stereoselective reactions.
Ligand Development: Its potential as a bidentate or tridentate ligand in transition-metal catalysis is significant. The development of copper (II) complexes with related imidazole-amine ligands for specific catalytic applications has already been demonstrated. nih.gov
Computational Design and Prediction of Advanced Derivatives with Tailored Properties
Computational chemistry offers powerful tools for accelerating the discovery of new molecules with optimized properties, bypassing laborious and time-consuming trial-and-error synthesis. Applying these methods to this compound could unlock a new generation of derivatives for specific applications.
Future research directions include:
Fragment-Based Drug Design (FBDD): Using computational models to design novel derivatives with high affinity and selectivity for biological targets, such as enzymes or receptors. This approach has been successfully used to design imidazole-based inhibitors for targets like the epidermal growth factor receptor (EGFR). rsc.org
Property Prediction: Employing quantum mechanical and molecular dynamics simulations to predict the electronic, optical, and material properties of novel derivatives. This can guide the synthesis of molecules tailored for use in functional materials.
Virtual Screening: Creating virtual libraries of this compound derivatives and screening them against databases of biological targets or for desired material properties, thus prioritizing synthetic efforts.
| Computational Method | Application for this compound | Example from Related Compounds |
| Fragment-Based Drug Design (FBDD) | Design of potent and selective enzyme inhibitors. | Design of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as EGFR inhibitors. rsc.org |
| Molecular Dynamics (MD) Simulations | Predicting binding modes and conformational stability in biological systems or material matrices. | Assessing inhibitor binding to EGFR active sites. rsc.org |
| Quantum Mechanics (QM) Calculations | Predicting electronic properties (e.g., HOMO/LUMO levels) for applications in electronics. | Guiding the design of materials for organic light-emitting diodes (OLEDs). mdpi.com |
Integration into Next-Generation Functional Materials and Devices
The unique combination of a coordinating imidazole ring, a reactive amine group, and a chiral center makes this compound an attractive building block for advanced functional materials.
Key areas for exploration are:
Metal-Organic Frameworks (MOFs): The compound can serve as a chiral organic linker to construct homochiral MOFs. These materials have vast potential in enantioselective separations, asymmetric catalysis, and sensing.
Organic Electronics: Derivatives could be designed for applications in organic electronics. Related dipyrrolopyrazine structures, synthesized using a 1-methylimidazole catalyst, have been identified as promising precursors for high-tech materials used in devices like OLEDs. mdpi.com
Functional Polymers: Incorporation of the molecule as a monomer into polymers could imbue them with specific properties, such as metal-ion chelation, pH-responsiveness, or catalytic activity.
Q & A
[Basic] What are the established synthetic methodologies for 1-(1-Methylimidazol-4-yl)ethanamine in laboratory settings?
Methodological Answer:
The synthesis of this compound typically involves functionalization of the imidazole ring. One common route starts with histamine (2-(1H-imidazol-4-yl)ethanamine), which undergoes regioselective methylation at the N1 position using methylating agents like methyl iodide under basic conditions . Alternative pathways may involve reductive amination of 1-methylimidazole-4-carbaldehyde or coupling reactions with ethylenediamine derivatives. Purification often employs techniques such as column chromatography or recrystallization, with yields optimized by controlling reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., methanol or dichloromethane) .
[Basic] What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. H NMR resolves signals for the methyl group (~2.5 ppm, singlet) and the ethanamine chain (δ 2.8–3.2 ppm for CHNH). C NMR confirms the imidazole ring carbons (~135–140 ppm) and methyl group (~33 ppm) . X-ray crystallography provides definitive 3D conformation, particularly for resolving tautomeric forms of the imidazole ring . Complementary techniques like High-Resolution Mass Spectrometry (HRMS) validate molecular weight, while IR spectroscopy identifies NH stretching (~3350 cm) and imidazole ring vibrations (~1600 cm).
[Advanced] How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?
Methodological Answer:
DFT calculations, particularly hybrid functionals (e.g., B3LYP), are used to model electronic properties such as HOMO-LUMO gaps and charge distribution. Exact-exchange terms improve accuracy in predicting ionization potentials and electron affinities, critical for understanding the compound’s redox behavior . For example, DFT can simulate the protonation states of the imidazole ring (pKa ~6–7) and amine group (pKa ~9–10), aiding in predicting solubility and reactivity under physiological conditions. Basis sets like 6-31G(d) are recommended for balancing computational cost and accuracy .
[Advanced] How can researchers resolve contradictions in reported biological activities of imidazole derivatives like this compound?
Methodological Answer:
Contradictions often arise from differences in assay conditions or stereochemical variations. For example, enantiomers (R/S) of structurally similar compounds exhibit divergent receptor-binding affinities . To address this:
- Reproducibility Checks: Standardize assay protocols (e.g., pH, temperature) and validate purity via HPLC (>98%) .
- Comparative Studies: Test the compound alongside analogs (e.g., 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine) to isolate structural determinants of activity .
- Computational Docking: Use molecular dynamics simulations to predict interactions with biological targets (e.g., histamine receptors) .
[Basic] What are the key considerations for handling and storing this compound hydrochloride to ensure stability?
Methodological Answer:
The hydrochloride salt is hygroscopic and requires storage in airtight containers under inert gas (argon/nitrogen) at 2–8°C . Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition. During handling, use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks. Stability studies suggest monitoring via TGA (thermal gravimetric analysis) for decomposition thresholds (>200°C) .
[Advanced] What role does the imidazole ring play in the reactivity and interaction of this compound with biological targets?
Methodological Answer:
The imidazole ring enables hydrogen bonding (via N3) and π-π stacking with aromatic residues in enzyme active sites. For instance, in histamine receptors, the protonated imidazole nitrogen interacts with Asp residues, while the ethanamine chain mimics endogenous ligands . Reactivity studies show regioselective alkylation at N1 enhances metabolic stability compared to unsubstituted imidazoles. Kinetic assays (e.g., SPR or ITC) quantify binding affinities, with K values typically in the micromolar range for receptor subtypes .
[Advanced] How do stereochemical and substituent variations impact the physicochemical properties of this compound analogs?
Methodological Answer:
Substituents on the imidazole ring (e.g., phenyl or fluorine) alter logP (lipophilicity) and pKa. For example:
| Substituent | logP | pKa (Imidazole) |
|---|---|---|
| 1-Methyl (target) | 0.45 | 6.8 |
| 4-Phenyl | 2.10 | 6.5 |
| 2-Fluoro | 0.70 | 6.2 |
Chiral centers (e.g., in ethanamine side chains) affect metabolic pathways; enantioselective HPLC (Chiralpak AD-H column) resolves R/S forms .
[Basic] What analytical techniques are recommended for quantifying this compound in complex matrices?
Methodological Answer:
Reverse-phase HPLC with UV detection (λ = 210–220 nm) is standard, using a C18 column and mobile phase (acetonitrile:water, 70:30, 0.1% TFA). For trace analysis, LC-MS/MS with MRM transitions (e.g., m/z 140 → 123) enhances sensitivity . Internal standards (e.g., deuterated analogs) correct for matrix effects in biological samples.
[Advanced] How can computational models predict the metabolic fate of this compound?
Methodological Answer:
Software like Schrödinger’s ADMET Predictor or MetaSite simulates Phase I/II metabolism. Key predictions:
- Phase I: Oxidation at the ethanamine chain (CYP450 3A4/2D6) generates aldehyde intermediates.
- Phase II: Glucuronidation at the amine group increases water solubility.
Validation via in vitro microsomal assays (human liver microsomes + NADPH) confirms metabolite profiles .
[Advanced] What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives?
Methodological Answer:
Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., transaminases) achieves >99% ee . For example, kinetic resolution with Candida antarctica lipase B separates R/S forms. Chiral SFC (Supercritical Fluid Chromatography) with cellulose-based columns purifies enantiomers post-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
